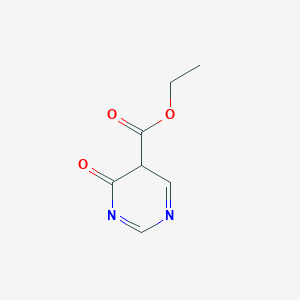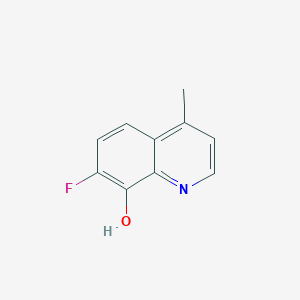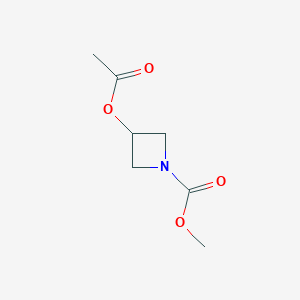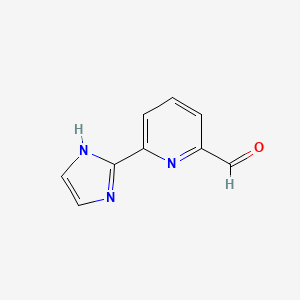
8-Amino-7-methylquinoxalin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-7-methylquinoxalin-5-ol is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The compound’s structure consists of a quinoxaline core with an amino group at the 8th position, a methyl group at the 7th position, and a hydroxyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-7-methylquinoxalin-5-ol typically involves the condensation of appropriate precursors under specific conditions. One common method is the reaction of 2,3-diaminotoluene with glyoxal in the presence of an acid catalyst to form the quinoxaline ring. The resulting intermediate is then subjected to nitration, followed by reduction to introduce the amino group at the 8th position. The hydroxyl group can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-Amino-7-methylquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring or the substituents.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties .
Scientific Research Applications
8-Amino-7-methylquinoxalin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It is being investigated for its potential use in treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 8-Amino-7-methylquinoxalin-5-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can inhibit or activate biological pathways, leading to its therapeutic effects. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with viral replication .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: Similar in structure but lacks the methyl and hydroxyl groups.
7-Methylquinoxaline: Lacks the amino and hydroxyl groups.
5-Hydroxyquinoxaline: Lacks the amino and methyl groups.
Uniqueness
8-Amino-7-methylquinoxalin-5-ol is unique due to the presence of all three functional groups (amino, methyl, and hydroxyl) on the quinoxaline core. This combination of functional groups enhances its chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
8-amino-7-methylquinoxalin-5-ol |
InChI |
InChI=1S/C9H9N3O/c1-5-4-6(13)8-9(7(5)10)12-3-2-11-8/h2-4,13H,10H2,1H3 |
InChI Key |
YLDSUYZTFBDKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CN=C2C(=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


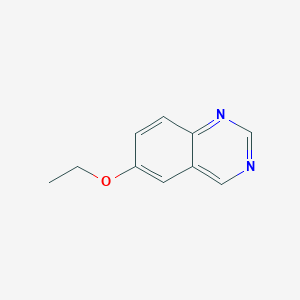
![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)

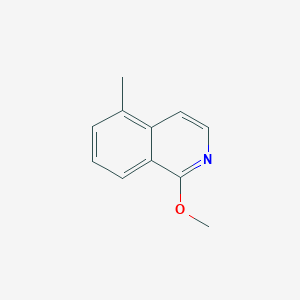

![trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11915352.png)

